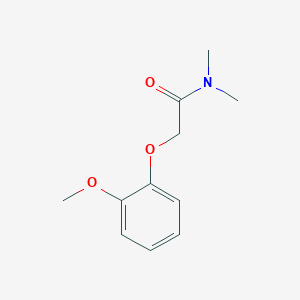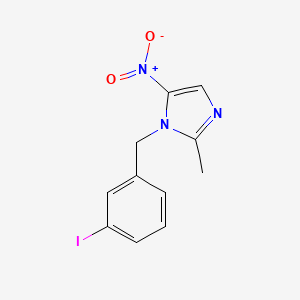
N-(3-chlorobenzylidene)-4-(2,4-dimethylbenzyl)-1-piperazinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorobenzylidene)-4-(2,4-dimethylbenzyl)-1-piperazinamine, also known as Trazodone, is a psychoactive drug that is used to treat depression, anxiety, and insomnia. Trazodone belongs to the class of drugs known as serotonin receptor antagonists and reuptake inhibitors (SARIs). It is a synthetic compound that was first synthesized in the 1960s. In
Applications De Recherche Scientifique
N-(3-chlorobenzylidene)-4-(2,4-dimethylbenzyl)-1-piperazinamine has been extensively studied for its use in the treatment of depression, anxiety, and insomnia. It has been found to be effective in treating these conditions, and is often used as a second-line treatment when other medications have failed. N-(3-chlorobenzylidene)-4-(2,4-dimethylbenzyl)-1-piperazinamine has also been studied for its use in the treatment of post-traumatic stress disorder (PTSD), bipolar disorder, and schizophrenia.
Mécanisme D'action
N-(3-chlorobenzylidene)-4-(2,4-dimethylbenzyl)-1-piperazinamine works by blocking the reuptake of serotonin in the brain, which increases the amount of serotonin available to bind to serotonin receptors. It also acts as an antagonist at the serotonin 2A receptor. By increasing the amount of serotonin in the brain, N-(3-chlorobenzylidene)-4-(2,4-dimethylbenzyl)-1-piperazinamine helps to regulate mood and reduce symptoms of depression and anxiety.
Biochemical and Physiological Effects:
N-(3-chlorobenzylidene)-4-(2,4-dimethylbenzyl)-1-piperazinamine has a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine and norepinephrine in the brain, which may contribute to its antidepressant effects. N-(3-chlorobenzylidene)-4-(2,4-dimethylbenzyl)-1-piperazinamine also has sedative properties, which can be helpful in treating insomnia. It has been shown to decrease the amount of REM sleep, which is the stage of sleep associated with dreaming.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-chlorobenzylidene)-4-(2,4-dimethylbenzyl)-1-piperazinamine has several advantages and limitations for lab experiments. One advantage is that it is well-tolerated by most patients and has few side effects. This makes it a good choice for use in clinical trials. However, N-(3-chlorobenzylidene)-4-(2,4-dimethylbenzyl)-1-piperazinamine can interact with other medications, so caution must be taken when administering it to patients who are taking other drugs. Additionally, N-(3-chlorobenzylidene)-4-(2,4-dimethylbenzyl)-1-piperazinamine has a relatively short half-life, which means that it must be administered multiple times per day in order to maintain therapeutic levels in the blood.
Orientations Futures
There are several future directions for research on N-(3-chlorobenzylidene)-4-(2,4-dimethylbenzyl)-1-piperazinamine. One area of interest is its potential use in the treatment of PTSD. N-(3-chlorobenzylidene)-4-(2,4-dimethylbenzyl)-1-piperazinamine has been shown to be effective in reducing symptoms of PTSD in some patients, and more research is needed to determine its full potential in this area. Another area of interest is its potential use in the treatment of bipolar disorder. N-(3-chlorobenzylidene)-4-(2,4-dimethylbenzyl)-1-piperazinamine has been shown to be effective in reducing symptoms of depression in bipolar patients, and more research is needed to determine its full potential in this area. Finally, more research is needed to determine the long-term effects of N-(3-chlorobenzylidene)-4-(2,4-dimethylbenzyl)-1-piperazinamine use, as well as its potential for abuse and addiction.
Conclusion:
In conclusion, N-(3-chlorobenzylidene)-4-(2,4-dimethylbenzyl)-1-piperazinamine is a synthetic compound that is used to treat depression, anxiety, and insomnia. It works by blocking the reuptake of serotonin in the brain, which increases the amount of serotonin available to bind to serotonin receptors. N-(3-chlorobenzylidene)-4-(2,4-dimethylbenzyl)-1-piperazinamine has been extensively studied for its use in the treatment of these conditions, as well as for its potential use in the treatment of PTSD and bipolar disorder. While it has several advantages for use in lab experiments, caution must be taken when administering it to patients who are taking other medications. More research is needed to determine its full potential and long-term effects.
Méthodes De Synthèse
N-(3-chlorobenzylidene)-4-(2,4-dimethylbenzyl)-1-piperazinamine is synthesized by reacting 3-chlorobenzaldehyde with 2,4-dimethylbenzylamine in the presence of sodium borohydride. The resulting compound is then reacted with piperazine to form N-(3-chlorobenzylidene)-4-(2,4-dimethylbenzyl)-1-piperazinamine. The synthesis method for N-(3-chlorobenzylidene)-4-(2,4-dimethylbenzyl)-1-piperazinamine is well-established and has been used for many years.
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-N-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3/c1-16-6-7-19(17(2)12-16)15-23-8-10-24(11-9-23)22-14-18-4-3-5-20(21)13-18/h3-7,12-14H,8-11,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWHTBQHMIFFKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2CCN(CC2)N=CC3=CC(=CC=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2,4-dimethoxyphenyl)carbonothioyl]pyrrolidine](/img/structure/B5873420.png)





![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-2-naphthylacetamide](/img/structure/B5873497.png)




![4-[(4-methylbenzyl)amino]phenol](/img/structure/B5873535.png)
![N'-[1-(2,5-dimethyl-3-furyl)ethylidene]-3-hydroxybenzohydrazide](/img/structure/B5873540.png)
